
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16ClFN4O3 and its molecular weight is 462.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensor Applications
Compounds with similar structural features have been synthesized and evaluated as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection over a wide range of other anions. The mechanism involves deprotonation of the hydrazone moiety by fluoride ion, leading to a noticeable long-wavelength color change. These compounds demonstrate the potential utility in environmental and biological sensing applications (Zhang, L., Zhang, F., Ding, L., & Gao, J., 2020).
Antibacterial Activity
Research has shown that certain quinoline derivatives, synthesized using microwave-assisted reactions on basic alumina, exhibit promising in vitro antibacterial activity. This suggests that compounds with related structures could be explored for their potential as antibacterial agents, contributing to the search for new therapeutic options against resistant bacterial strains (Kidwai, M., Bhushan, K., Sapra, P., Saxena, R. K., & Gupta, R., 2000).
Inhibitory Effects on Enzymes
Another study investigated substituted 3-phenylsulfonylquinazoline-2,4-dione derivatives for their ability to inhibit human heart chymase, an enzyme implicated in cardiovascular diseases. These compounds showed potent inhibitory activity, highlighting the therapeutic potential of quinazoline derivatives in cardiovascular disease treatment (Fukami, H., Imajo, S., Ito, A., Kakutani, S., Shibata, H., Sumida, M., Tanaka, T., Niwata, S., Saitoh, M., Kiso, Y., Miyazaki, M., Okunishi, H., Urata, H., & Arakawa, K., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylamine, which is then converted to the second intermediate, 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, through a series of reactions. The final product is obtained by coupling the second intermediate with 3-phenethyl-2,4(1H,3H)-quinazolinedione.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "2-bromoethyl phenyl ether", "sodium azide", "sodium hydride", "ethyl chloroformate", "2-amino-3-phenethylquinazolin-4(3H)-one", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "4-chloro-3-fluoroaniline is reacted with 2-bromoethyl phenyl ether in the presence of sodium hydride to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)aniline.", "The above intermediate is then reacted with sodium azide to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)azidoaniline.", "The azide intermediate is then reduced with sodium hydride to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)aniline.", "The above intermediate is then reacted with ethyl chloroformate to form 3-(4-chloro-3-fluorophenyl)-2-(phenoxymethyl)carbamate.", "The carbamate intermediate is then reacted with 2-amino-3-phenethylquinazolin-4(3H)-one in the presence of acetic anhydride to form 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylamine.", "The amine intermediate is then reacted with phosphorus oxychloride to form 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylisocyanate.", "The isocyanate intermediate is then reacted with 2-amino-3-phenethylquinazolin-4(3H)-one in the presence of sodium hydroxide to form 7-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "The final product is obtained by coupling the above intermediate with 3-phenethyl-2,4(1H,3H)-quinazolinedione in the presence of sodium bicarbonate and ethanol." ] } | |
Número CAS |
1207032-74-3 |
Fórmula molecular |
C24H16ClFN4O3 |
Peso molecular |
462.87 |
Nombre IUPAC |
7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H16ClFN4O3/c25-18-9-7-15(12-19(18)26)21-28-22(33-29-21)16-6-8-17-20(13-16)27-24(32)30(23(17)31)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,27,32) |
Clave InChI |
CYHDUEUBRRTFFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


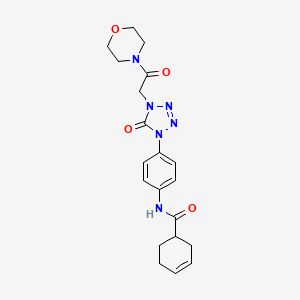
![4-Methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2504547.png)
![N-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2504548.png)

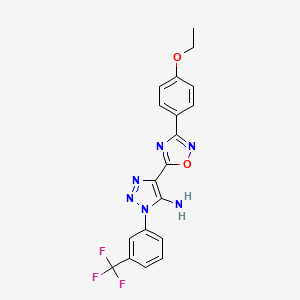
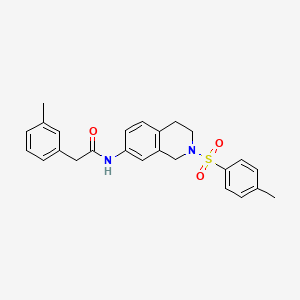
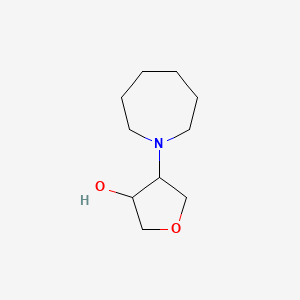
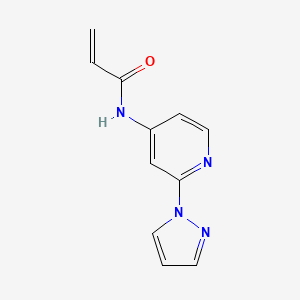

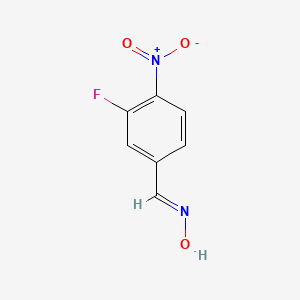
![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)
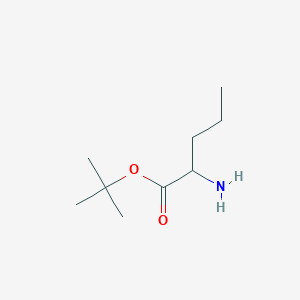
![N-[(oxan-4-yl)methyl]oxetan-3-amine](/img/structure/B2504566.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
